1-Nitrosotryptophol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120314-14-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-(1-nitrosoindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-8-7-12(11-14)10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2 |
InChI Key |
LPKIJQXIHVWSIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Other CAS No. |
120314-14-9 |
Synonyms |
1-nitrosotryptophol |
Origin of Product |
United States |
Synthetic Pathways and Chemical Reactivity of 1 Nitrosotryptophol
Established Synthetic Methodologies for 1-Nitrosotryptophol
The synthesis of this compound is predominantly achieved through the direct nitrosation of its precursor, tryptophol (B1683683). Two principal methods have been documented: acid-catalyzed nitrosation using a nitrite (B80452) salt and nitrosation with gaseous mixtures of nitrogen oxides.
Acid-Catalyzed Nitrosation of Tryptophol with Nitrite
The reaction of tryptophol with a nitrite salt, such as sodium nitrite, under acidic conditions is a common and high-yielding method for producing this compound. nih.gov This reaction is a classic example of electrophilic substitution on the indole (B1671886) ring.
The efficiency and yield of the acid-catalyzed nitrosation are highly dependent on specific reaction parameters. Optimization of these factors is crucial for maximizing the output of this compound.
Key parameters that are typically optimized include the pH of the reaction medium and the choice of solvent system. scitechnol.comresearchgate.net Research has shown that the reaction between tryptophol and nitrite proceeds rapidly and in high yield at a pH of 3.0. nih.gov At this acidic pH, the formation of the active nitrosating agent is favored. The choice of solvent is also critical; while the reaction is often performed in aqueous acid, the solubility of tryptophol and the stability of the product can be influenced by the solvent system. The optimization process often involves systematically varying one factor at a time, such as pH, temperature, and reactant ratios, to find the conditions that give the best reaction output. scitechnol.comwhiterose.ac.uk
Table 1: Optimized Parameters for Acid-Catalyzed Nitrosation of Tryptophol
| Parameter | Optimized Value | Rationale |
|---|---|---|
| pH | 3.0 | Favors the formation of active nitrosating species (H₂NO₂⁺, N₂O₃) from nitrite. nih.govcuni.cz |
| Reactant | Tryptophol, Nitrite | Tryptophol serves as the substrate for electrophilic attack by the nitrosating agent. nih.gov |
The mechanism of acid-catalyzed nitrosation involves the formation of a potent electrophile from nitrite in an acidic solution. cuni.cz At a pH below 5, nitrous acid (HNO₂) exists in equilibrium with several direct nitrosating agents, including the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). cuni.cz
The reaction is considered an electrophilic aromatic substitution. The mechanism proceeds via the following steps:
Formation of the Electrophile : In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water, or dimerization and dehydration, generates the highly electrophilic nitrosating agents like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). cuni.cz
Electrophilic Attack : The electron-rich indole ring of tryptophol attacks the electrophilic nitrosating agent. The attack occurs at the N-1 position of the indole ring, which is a site of high electron density. nih.gov This is a characteristic reaction for secondary amines like the indole nitrogen in tryptophol. chemicea.com
Deprotonation : The resulting intermediate loses a proton to regenerate the aromaticity of the indole ring, yielding the final product, this compound. nih.gov
This electrophilic attack on the nitrogen of the indole ring forms an N-nitroso compound. chemicea.com
Nitrosation Utilizing Gaseous NO/NO₂ Mixtures
An alternative, non-aqueous approach to synthesizing this compound involves the use of gaseous mixtures of nitric oxide (NO) and nitrogen dioxide (NO₂). nih.gov This method avoids the use of aqueous acid and can be advantageous in certain contexts.
The formation of this compound using gaseous nitrosating agents is carried out by bubbling a mixture of NO and NO₂ through a solution of tryptophol in an organic solvent. nih.gov In these systems, the reactive nitrosating species is often dinitrogen trioxide (N₂O₃), which exists in equilibrium with NO and NO₂ (NO + NO₂ ⇌ N₂O₃). nih.gov The reaction proceeds effectively in various organic solvents. nih.gov
Table 2: Reaction Conditions for Gaseous Nitrosation
| Parameter | Condition | Rationale |
|---|---|---|
| Nitrosating Agent | Gaseous NO/NO₂ mixture | Forms the reactive N₂O₃ species in situ. nih.govnih.gov |
| Solvent | Various organic solvents | Allows for a non-aqueous reaction environment. nih.gov |
Employing non-aqueous methods for synthesis offers several potential benefits. rsc.orgrsc.org
Improved Solubility : Reactants that have poor solubility in water may be more soluble in organic solvents, leading to a more homogeneous reaction mixture and potentially faster reaction rates.
Avoidance of Side Reactions : Water can sometimes participate in unwanted side reactions or promote the decomposition of sensitive products. Non-aqueous conditions can help to minimize these issues. rsc.org
Simplified Workup : In some cases, product isolation can be simplified as the removal of an organic solvent can be easier than extraction from an aqueous phase.
For the synthesis of this compound, the use of gaseous NO/NO₂ in an organic solvent provides a valuable alternative to the aqueous acid-catalyzed method, particularly when precise control over the reaction environment is required. nih.gov
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 129120 nih.gov |
| Tryptophol | 10685 fishersci.fiuni.luwikipedia.org |
| Sodium Nitrite | 23668193 fishersci.nofishersci.atnih.gov |
| Nitrous Acid | 24529 |
| Dinitrogen Trioxide | 61527 |
| Nitric Oxide | 145068 |
| Nitrogen Dioxide | 3352504 |
Chemical Reactivity and Stability of the Nitroso Moiety
The chemical behavior of this compound is largely dictated by the reactivity of its N-nitroso group. This functional group is susceptible to various chemical transformations, influencing the compound's stability and interactions.
Mechanisms of Nitrosation and Competing Reactions
The formation of this compound occurs through the process of N-nitrosation, where a nitroso group is attached to the nitrogen atom of the indole ring of tryptophol. nih.govontosight.ai This reaction is a specific instance of a broader class of reactions involving nitrosating agents and organic substrates.
The primary mechanism for N-nitrosation of secondary amines, including the indole nitrogen of tryptophol, involves the reaction of the unprotonated amine with a nitrosating agent. europa.eu A common nitrosating agent is dinitrogen trioxide (N2O3), which reacts with the free electron pair of the nitrogen to form the N-nitroso compound. europa.eu
However, several competing reactions can occur, influenced by the reaction conditions and the substrate's structure:
C-Nitrosation: This is a significant competing reaction where the nitroso group attaches to a carbon atom of the aromatic ring instead of the nitrogen. cuni.cz In acidic conditions, C-nitrosation can be favored, especially for compounds with activated aromatic rings. cuni.cz For phenols, nitrosation is directed to the ortho position in acidic conditions and the para position in alkaline conditions. cuni.cz
Nitration: As discussed previously, the presence of nitrating agents can lead to the formation of nitro derivatives like 6-nitrotryptophol (B40167). nih.gov Nitration and nitrosation can be competing pathways, with the relative rates depending on the specific reactive nitrogen species present. cuni.cz
Denitrosation: The N-nitroso bond can be cleaved under certain conditions, particularly in acidic environments, in a reversible process known as denitrosation. nih.govsci-hub.se This reaction can be accelerated by the presence of nucleophiles. nih.gov
The stability of the resulting nitroso compound is also a factor. For instance, under physiological conditions, 1-nitrosotryptophan has been observed to decompose with a half-life of 1.5 hours. nih.gov
Role of Nitronium Ion (NO⁺) in Nitrosation Pathways
The nitrosonium ion (NO⁺) is a key electrophilic species in many nitrosation reactions. cuni.czwikipedia.orglibretexts.org It is typically formed from nitrous acid (HNO2) in acidic solutions. libretexts.orgresearchgate.net The reaction proceeds by the protonation of nitrous acid, followed by the loss of a water molecule to generate the highly reactive nitrosonium cation. libretexts.org
Formation of Nitrosonium Ion: NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺ libretexts.orgresearchgate.net
The electron-deficient nature of the nitrosonium ion makes it a potent electrophile that readily attacks nucleophilic centers, such as the nitrogen atom of a secondary amine. libretexts.org The reaction of an amine with the nitrosonium ion leads to the formation of an N-nitrosamine after the loss of a proton. wikipedia.orglibretexts.org
While the nitrosonium ion is a powerful nitrosating agent, other species like dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4) can also act as direct nitrosating agents. cuni.czefpia.eu The relative importance of these different nitrosating agents depends on the specific reaction conditions, including pH and the concentrations of the reactants. researchgate.net In the context of tryptophol nitrosation, the acidic conditions that favor the formation of this compound are also conducive to the generation of the nitrosonium ion, suggesting its significant role in the reaction pathway. nih.govlibretexts.org
Advanced Analytical Methodologies for 1 Nitrosotryptophol Characterization
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. By probing the electronic and nuclear properties of a molecule, these methods offer a comprehensive understanding of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the chemical environment of each proton and carbon atom.
Table 1: Hypothetical ¹H NMR Spectral Data for 1-Nitrosotryptophol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.8 - 8.2 | d | ~8.0 | Aromatic H |
| 7.2 - 7.6 | m | - | Aromatic H's |
| 4.0 - 4.2 | t | ~6.5 | -CH₂-OH |
| 3.0 - 3.2 | t | ~6.5 | Ar-CH₂- |
| 1.5 - 2.0 | br s | - | -OH |
Note: This table is a hypothetical representation and is not based on experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound, one would expect to observe signals corresponding to the eight carbons of the indole (B1671886) ring and the two carbons of the ethyl alcohol side chain.
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 150 | C (quaternary, aromatic) |
| 120 - 130 | CH (aromatic) |
| 110 - 120 | CH (aromatic) |
| 60 - 65 | -CH₂-OH |
| 25 - 30 | Ar-CH₂- |
Note: This table is a hypothetical representation and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Identity and Purity
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is approximately 190.0742 g/mol . epa.gov HRMS would be instrumental in confirming this exact mass, thereby verifying the molecular formula and providing strong evidence for the compound's identity and purity.
UV-Vis Spectroscopy for Detection and Quantification
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the presence of chromophores. The nitrosated indole ring system in this compound is expected to have a distinct UV-Vis absorption spectrum that can be used for its detection and quantification in solution. The intensity of the absorption is directly proportional to the concentration of the compound, following the Beer-Lambert law.
Table 3: Hypothetical UV-Vis Spectral Data for this compound
| λmax (nm) | Solvent |
| ~280 | Ethanol |
| ~340 | Ethanol |
Note: This table is a hypothetical representation and is not based on experimental data.
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and quantification of this compound from complex mixtures. The selection of a specific technique is contingent on the sample matrix and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary tool for assessing the purity of this compound and for its quantitative determination. The technique's high resolution and sensitivity make it ideal for separating the target analyte from related impurities.
The separation of this compound is typically achieved using reversed-phase HPLC, with a C18 column being the stationary phase of choice. This nonpolar stationary phase effectively retains the moderately polar this compound, allowing for its separation from both more polar and less polar impurities. The mobile phase commonly consists of a gradient mixture of an aqueous component (often with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Ultraviolet (UV) detection is a standard and robust method for the detection of this compound, owing to the presence of the indole chromophore in its structure. The compound exhibits significant absorbance at a wavelength of 254 nm, providing a sensitive and linear response suitable for quantitative analysis.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying potential degradation products or volatile impurities that may be present in the sample. Due to the thermal lability of many nitroso compounds, direct analysis of this compound by GC-MS can be challenging and may lead to on-column decomposition. Therefore, the primary application of GC-MS is often the characterization of its more volatile thermal degradation products.
The analysis would typically involve a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.
Table 2: Representative GC-MS Conditions for Analysis of Volatile Products from this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Transfer Line Temp | 280 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
LC-MS combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for the analysis of this compound in complex matrices, such as biological fluids or environmental samples. The use of a C18 column for separation is common, similar to HPLC.
The mass spectrometer can be operated in various modes, including full scan mode for general detection and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of analysis.
Table 3: Typical LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Ancillary Techniques for Compound Validation
Beyond chromatographic and spectrometric methods, other analytical techniques are essential for the comprehensive validation of this compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₁₀N₂O₂), this analysis provides experimental percentages of carbon, hydrogen, and nitrogen, which can be compared against the theoretically calculated values. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.
Table 4: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage | Experimental Percentage (Illustrative) |
| Carbon | 63.15% | 63.05% |
| Hydrogen | 5.30% | 5.35% |
| Nitrogen | 14.73% | 14.68% |
Thermogravimetric Analysis (TGA) for Solvent and Decomposition Product Absence
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comresearchgate.net This methodology is pivotal in the characterization of this compound, specifically for verifying the absence of residual solvents from the synthesis process and for determining the onset temperature of thermal decomposition. The analysis provides a quantitative measure of mass loss, which can be correlated with the volatilization of solvents or the degradation of the compound itself. tainstruments.comnih.gov
In a typical TGA experiment, a small amount of the this compound sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is then programmed to increase at a constant rate. A continuous record of the sample's mass as the temperature increases produces a thermogram, which is a plot of mass versus temperature.
A significant mass loss at temperatures below the boiling point of any potential residual solvents can indicate their presence. For instance, if a solvent with a known boiling point was used in the purification of this compound, a step-wise mass loss in that temperature region on the thermogram would suggest incomplete removal of the solvent. Conversely, a stable baseline with no significant mass loss until much higher temperatures is indicative of a pure, solvent-free sample.
Furthermore, TGA is instrumental in identifying the thermal stability of this compound. The temperature at which a significant and rapid mass loss begins is known as the onset of decomposition. This parameter is crucial for establishing safe handling and storage temperatures for the compound. The absence of mass loss prior to this decomposition temperature confirms that the compound is not degrading under those conditions.
While specific TGA data for this compound is not publicly available, the thermal decomposition of a related nitroso compound, 1-nitroso-2-naphthol (B91326), has been studied and provides a relevant example of the data obtained from such an analysis. nih.gov The study of 1-nitroso-2-naphthol revealed a multi-stage weight loss, with the initial, lower-temperature weight losses attributed to the evaporation of adsorbed water, and the major weight loss at a higher temperature corresponding to the thermal decomposition of the compound itself. nih.gov
Table 1: Representative Thermogravimetric Analysis Data for a Nitroso Compound (1-nitroso-2-naphthol)
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| ~45 | ~1.94 | Volatilization of adsorbed water nih.gov |
| ~98 | ~2.52 | Volatilization of adsorbed water nih.gov |
| ~145 | ~14.21 | Thermal decomposition nih.gov |
Note: This data is for 1-nitroso-2-naphthol and is presented as a representative example of TGA analysis for a nitroso compound. nih.gov
The initial temperature (Tonset) of exothermic decomposition for 1-nitroso-2-naphthol was found to be between 129.01 and 155.69 °C, with the peak temperature of the third and major weight loss occurring at approximately 145 °C. nih.gov This third stage is an exothermic decomposition process. nih.gov The rate of heating can influence the observed onset temperature of decomposition. nih.gov By analogy, TGA of this compound would be expected to show a stable mass profile up to its decomposition temperature, with the absence of significant mass loss at lower temperatures confirming the purity of the sample with respect to non-volatile impurities and residual solvents.
Mechanisms of Biological Interaction and Cellular Effects of 1 Nitrosotryptophol
Mechanisms of Induced Apoptosis in Cellular Models
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Apoptotic Pathways in Leukemic Cell Lines (e.g., U937 cells)
The human leukemic cell line U937 is a well-established model for studying immunology, cell differentiation, and apoptosis. atcc.orgcytion.comcytion.com These pro-monocytic cells, isolated from a patient with histiocytic lymphoma, are sensitive to various stimuli that trigger programmed cell death. atcc.orgwikipedia.org
Research has indicated that tryptophol (B1683683), the parent compound of 1-nitrosotryptophol, induces apoptosis in U937 cells. researchgate.net The induction of apoptosis in these cancer cell lines is a key area of investigation for potential therapeutic agents. The process involves a cascade of molecular events, and U937 cells are a valuable tool for dissecting these pathways. cytion.com
Quantification of Apoptosis via Flow Cytometry (e.g., Annexin V/PI staining)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. One of the most common methods to quantify apoptosis using flow cytometry is dual staining with Annexin V and Propidium Iodide (PI). bio-techne.combdbiosciences.com
The principle of this assay is based on a key event in early apoptosis: the translocation of the membrane phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. nih.govbosterbio.com
Annexin V: This is a calcium-dependent protein that has a high affinity for PS. sigmaaldrich.com When conjugated with a fluorescent dye (like FITC), it can label early apoptotic cells that have exposed PS on their surface. bdbiosciences.com
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells. wikipedia.org It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells. bosterbio.comwikipedia.org
By analyzing the stained cells with a flow cytometer, populations can be distinguished:
Healthy Cells: Annexin V negative and PI negative. bio-techne.com
Early Apoptotic Cells: Annexin V positive and PI negative. bio-techne.combosterbio.com
Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive. bio-techne.combosterbio.com
This method allows for the precise quantification of the percentage of cells in different stages of cell death following treatment with a compound like this compound. sigmaaldrich.comresearchgate.net
| Stain | Target | Cellular State Indicated |
| Annexin V | Phosphatidylserine (PS) on the outer cell membrane | Early Apoptosis |
| Propidium Iodide (PI) | DNA (in cells with compromised membranes) | Late Apoptosis / Necrosis |
Measurement of Caspase Activity (e.g., Caspase-3/7 activation)
The induction of apoptosis, or programmed cell death, is a critical cellular process, and the activation of executioner caspases, such as Caspase-3 and Caspase-7, is a hallmark of this pathway. To determine if a compound like this compound influences apoptosis, its effect on Caspase-3 and Caspase-7 activity is measured.
Standard methodologies for this measurement involve treating cultured cells with the compound and then assaying for enzyme activity. These assays typically use a specific substrate that is recognized and cleaved by active Caspase-3 or Caspase-7. The substrate is composed of a short peptide sequence, classically Asp-Glu-Val-Asp (DEVD), which is conjugated to a reporter molecule.
Commonly used assay formats include:
Colorimetric Assays: The DEVD peptide is linked to a chromophore, p-nitroaniline (pNA). When active Caspase-3/7 in the cell lysate cleaves the peptide, the pNA is released and produces a yellow color that can be quantified by measuring its absorbance with a spectrophotometer, typically at 405 nm. The increase in absorbance is directly proportional to the level of caspase activity.
Fluorometric Assays: In this method, the DEVD peptide is attached to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). Cleavage of the substrate by the caspase releases the fluorescent group, and the resulting signal is measured with a fluorometer at specific excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission).
Luminogenic Assays: These "add-mix-measure" assays are highly sensitive and involve a pro-luminescent substrate containing the DEVD sequence. When the caspase cleaves the substrate, it releases a substrate for luciferase (like aminoluciferin), which in turn generates a stable "glow-type" luminescent signal. This signal is proportional to caspase activity and can be measured with a luminometer.
In a typical experiment, the results from cells treated with this compound would be compared to untreated control cells to determine the fold-increase in caspase activity, thereby indicating the compound's potential to induce apoptosis.
Broader Biological Activities and Molecular Targets
The introduction of a nitroso group to the parent tryptophol molecule creates this compound, a modification that can significantly alter its biological profile.
Modulation of Enzyme and Receptor Interactions
The chemical structure of a compound dictates its function and its interactions with biological macromolecules. Molecules like drugs, hormones, or neurotransmitters, known as ligands, bind to receptors to activate or inactivate cellular processes. These processes can range from ion conductance and protein phosphorylation to DNA transcription.
The addition of a nitroso (-NO) group to the indole (B1671886) ring of tryptophol can potentially modify the compound's interaction with enzymes and receptors. This structural change could alter the compound's binding affinity, selectivity, and efficacy at various biological targets. For instance, many drugs act as inhibitors that compete with a substrate to bind to an enzyme's active site. The specific three-dimensional shape and electronic properties of this compound would determine its ability to fit into the binding pockets of proteins such as enzymes or cell-surface receptors.
Enzyme-linked receptors, such as receptor tyrosine kinases, are a major class of cell-surface receptors that are activated by the binding of extracellular signal proteins. The interaction of a ligand with these receptors can trigger complex intracellular signaling cascades. The unique structure of this compound may allow it to interact with such receptors, potentially modulating pathways involved in cell growth, differentiation, or survival. However, specific interactions of this compound with particular enzymes or receptors require further empirical investigation.
Redox Reactions and Reactive Species Generation Triggered by the Nitroso Moiety
The nitroso moiety (-N=O) is a highly reactive functional group that can predispose a molecule to participate in redox reactions. The presence of this group on the indole nucleus of this compound suggests it can engage in the complex interplay between reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The nitroso group can act as a source of nitric oxide (NO) or related RNS. These species are crucial signaling molecules but can also contribute to nitroso/redox imbalance when their levels are dysregulated. This imbalance can lead to oxidative or nitrosative stress, a condition where the production of reactive species overwhelms the cell's antioxidant defenses, potentially causing damage to macromolecules like lipids, proteins, and DNA.
The chemical reactivity of the nitroso group allows it to interact with other molecules, including ROS such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). These interactions can lead to the formation of other, often more reactive, species. For example, the reaction between nitric oxide and superoxide forms peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent. This dynamic chemistry means that the nitroso moiety of this compound could trigger a cascade of reactive species generation, influencing cellular redox signaling pathways.
Potential Antioxidant Properties of Related Compounds
While the nitroso group can promote redox reactions, the parent indole structure is known to be a feature of many antioxidant compounds. Numerous studies have demonstrated that indole derivatives, including the parent compound tryptophol, can act as effective radical scavengers.
Research examining a range of indole compounds, including indolealcohols like tryptophol, has shown their capacity to quench the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). This activity is a measure of a compound's total antioxidant capacity. Many indoles, such as tryptamine, serotonin (B10506), and melatonin, exhibit significant antioxidant activity, often higher than that of Trolox (B1683679), a water-soluble analog of vitamin E used as a benchmark in antioxidant assays.
The table below presents the Trolox Equivalent Antioxidant Capacity (TEAC) for several indole compounds related to this compound, illustrating the antioxidant potential inherent in the indole scaffold.
| Compound | TEAC Value (mM) |
| Melatonin | 3.9 |
| 5-Hydroxytryptophan | 3.5 |
| Serotonin | 2.6 |
| Tryptamine | 2.1 |
| Tryptophol | 1.8 |
| Indole-3-acetic acid | 1.1 |
| Trolox (Reference) | 1.0 |
| This table is generated based on data from scientific literature examining the antioxidant capacity of various indole compounds. |
The antioxidant mechanism of these indole compounds is dependent on the substituents on the indole ring and their positions. This suggests that while this compound has a pro-oxidant nitroso group, the underlying tryptophol structure possesses antioxidant potential, creating a complex molecule with dual redox properties.
Endogenous Formation and Metabolic Fate of 1 Nitrosotryptophol
Precursor Compounds and Biosynthesis
1-Nitrosotryptophol is an N-nitroso compound derived from tryptophol (B1683683), which is also known by its chemical name 2-(1H-indol-3-yl)ethanol. synzeal.com The formation of this compound occurs through the nitrosation of the secondary amine group present in the indole (B1671886) ring of tryptophol. chemicea.com This reaction involves the substitution of the hydrogen atom on the nitrogen of the indole ring with a nitroso group (N=O).
Research has demonstrated that tryptophol can react efficiently with a nitrosating agent, such as nitrite (B80452), under specific conditions to yield this compound. nih.gov This conversion highlights tryptophol's role as a direct precursor in the formation of its nitrosated derivative within biological contexts. The presence of tryptophol in the body is therefore a prerequisite for the endogenous synthesis of this compound.
Tryptophol itself is a product of tryptophan metabolism in humans. nih.gov Tryptophan is an essential amino acid obtained from the diet and serves as a precursor for the synthesis of numerous bioactive compounds through several metabolic pathways. mdpi.comnih.govfrontiersin.org The primary routes of tryptophan metabolism are the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation, and the serotonin (B10506) pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin. frontiersin.orgfrontiersin.org
Tryptophol is considered a minor metabolite of tryptophan. nih.gov Its formation can be influenced by the metabolic activities of the gut microbiota, which can directly convert tryptophan into various indole derivatives. mdpi.com Certain conditions, such as alcohol consumption, have been noted to increase the production of tryptophol in the body. nih.gov Consequently, the metabolic pathways that govern tryptophan breakdown and the factors influencing them are directly linked to the availability of tryptophol, the precursor for this compound formation.
Environmental and Physiological Contexts of Formation
The synthesis of this compound is associated with exposure to certain environmental factors and the presence of specific metabolic byproducts. For instance, lifestyle factors such as smoking and alcohol consumption are considered relevant to its formation. nih.gov Alcohol consumption can lead to elevated levels of tryptophol, thereby increasing the availability of the precursor for the nitrosation reaction. nih.gov
Furthermore, the formation of N-nitroso compounds, in general, is a concern related to the endogenous nitrosation of nitrates and nitrites. taylorandfrancis.com These can be ingested through diet and drinking water. taylorandfrancis.com Therefore, environmental exposure to nitrogen oxides and dietary intake of nitrates and nitrites can contribute to the pool of nitrosating agents available in the body for reactions with compounds like tryptophol.
The formation of this compound is a result of endogenous nitrosation, a process where N-nitroso compounds are formed within the body. nih.govdfg.de This process involves the reaction of a nitrosating agent with a secondary or tertiary amine. chemicea.com In the case of this compound, the secondary amine of the tryptophol indole ring reacts with a nitrosating agent.
Endogenous nitrosation can occur through various pathways. One major pathway is acid-catalyzed nitrosation, which can happen in the acidic environment of the stomach. epa.gov Additionally, nitrosation can be mediated by bacteria or by mammalian cells like macrophages and endothelial cells, which can produce nitric oxide, a precursor to nitrosating agents. nih.govnih.gov These processes can occur in various parts of the body, not just the stomach. nih.gov The formation of N-nitroso compounds is influenced by the availability of both the amine precursors (like tryptophol) and nitrosating agents, which can be modulated by diet and physiological state. nih.govnih.gov
The formation of this compound is highly dependent on specific physiological conditions, particularly pH and the concentration of nitrite. nih.gov Scientific studies have shown that tryptophol reacts rapidly with nitrite at an acidic pH of 3.0, resulting in a high yield of this compound. nih.gov This acidic condition is similar to that found in the human stomach, suggesting a potential site for its formation.
The rate of nitrosation reactions is significantly influenced by pH. While some nitrosation can occur at neutral pH, particularly in the presence of catalysts, acidic environments generally favor the formation of the nitrosating agent dinitrogen trioxide (N₂O₃) from nitrite, which is a key step in the nitrosation of amines. nih.govresearchgate.net Nitrite accumulation, which can be more pronounced at lower pH levels, also plays a crucial role. nih.gov Therefore, the interplay between local pH and the availability of nitrite are critical determinants in the endogenous synthesis of this compound. nih.govresearchgate.net
Enzymatic and Biochemical Pathways in this compound Metabolism
The metabolic fate of this compound, a derivative of tryptophol, is intrinsically linked to enzymatic pathways that can lead to its bioactivation and the formation of reactive intermediates. While direct studies on this compound are limited, the metabolism of other N-nitroso compounds provides a strong framework for understanding its biochemical transformations.
Role of Cytochrome P450 Enzymes in Metabolic Activation
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including N-nitroso compounds. mdpi.com These enzymes are primarily located in the liver and are responsible for oxidative biotransformations. mdpi.comyoutube.com The metabolic activation of many N-nitrosamines is initiated by CYP-mediated oxidation. nih.gov This process is crucial as it can convert relatively stable compounds into highly reactive electrophiles capable of interacting with cellular macromolecules.
The activation mechanism for N-nitrosodialkylamines, which serves as a model for this compound, generally involves α-hydroxylation. nih.gov This reaction entails the hydroxylation of the carbon atom adjacent to the nitroso group. nih.govnih.gov Several CYP isoforms can participate in the metabolism of xenobiotics, and the specific isoform involved can influence the rate and outcome of the metabolic process. mdpi.com For instance, CYP2A6 is known to be involved in the α-hydroxylation of N,N-dialkylnitrosamines. nih.gov
Mammalian cytochrome P450 reductase (CPR) and cytochrome P450 (CP) also play significant roles in the bioactivation of organic nitrates, which can lead to the formation of nitric oxide (NO) and nitrosothiols. nih.gov This pathway involves the reduction of the organic nitrate (B79036) by CPR to produce nitrite, which is then further reduced by CP to generate NO. nih.gov While this compound is a nitroso compound rather than an organic nitrate, this highlights the versatility of the CYP system in processing nitrogen-containing functional groups.
Alpha-Hydroxylation and Subsequent Reactive Intermediate Formation (e.g., aldehydes, carbocations, diazo alkanes)
The α-hydroxylation of N-nitroso compounds by cytochrome P450 enzymes is a critical rate-limiting step in their metabolic activation. nih.gov This enzymatic reaction introduces a hydroxyl group to the carbon atom alpha to the N-nitroso group, leading to the formation of an unstable α-hydroxynitrosamine intermediate. nih.gov
This intermediate can then undergo spontaneous decomposition. The rearrangement of the α-hydroxynitrosamine results in the formation of an aldehyde and an alkyldiazohydroxide. nih.gov The alkyldiazohydroxide is also unstable and can be protonated to yield a highly reactive alkyldiazonium ion. This diazonium ion can, in turn, decompose to form a carbocation, which is a potent electrophile capable of alkylating cellular nucleophiles such as DNA. researchgate.net
The general pathway can be summarized as follows:
α-Hydroxylation: Catalyzed by CYP enzymes.
Formation of α-hydroxynitrosamine: An unstable intermediate.
Decomposition: Spontaneous breakdown of the α-hydroxynitrosamine.
Formation of Aldehyde and Alkyldiazohydroxide.
Formation of Alkyldiazonium Ion and Carbocation: Highly reactive electrophilic species.
This sequence of reactions transforms the parent N-nitroso compound into ultimate carcinogens that can initiate tumorigenesis through covalent modification of genetic material.
Influence of Myeloperoxidase and Other Oxidative Enzymes
Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in neutrophils. mdpi.commdpi.com This enzyme plays a crucial role in the innate immune system by catalyzing the formation of reactive oxidants. mdpi.commdpi.com MPO can influence the endogenous formation of nitroso compounds through its ability to generate reactive nitrogen species.
MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions to hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. mdpi.commdpi.com HOCl can react with nitrite (NO₂⁻) to form nitryl chloride (NO₂Cl), a nitrating species. nih.gov Furthermore, MPO can directly oxidize nitrite to nitrogen dioxide radical (•NO₂). nih.gov These reactive nitrogen species can participate in nitrosation and nitration reactions, potentially leading to the formation of N-nitroso compounds like this compound in inflammatory environments where MPO is active.
The catalytic activity of MPO itself can be modulated by nitric oxide (NO). nih.gov NO can bind to both the ferric and ferrous forms of MPO, forming stable complexes that can either enhance or inhibit the enzyme's peroxidase activity depending on the NO concentration. nih.gov This interplay suggests a complex regulatory network in tissues where both MPO and NO-producing enzymes are present.
Identification of Reactive Intermediates (e.g., nitroso radicals)
The metabolism of N-nitroso compounds is characterized by the formation of a cascade of reactive intermediates. As previously discussed, α-hydroxylation leads to the generation of alkyldiazohydroxides, alkyldiazonium ions, and carbocations. nih.gov
In the context of oxidative processes mediated by enzymes like myeloperoxidase, the formation of radical species is prominent. MPO-catalyzed oxidation of nitrite generates the nitrogen dioxide radical (•NO₂). nih.gov This radical is a key intermediate in the nitration of tyrosine to form 3-nitrotyrosine, a marker of nitrosative stress. nih.gov It is plausible that similar radical-mediated pathways could be involved in the metabolism or endogenous formation of this compound, particularly in inflammatory conditions.
Modulation of Endogenous Nitrosation
The endogenous formation of N-nitroso compounds, including potentially this compound, can be influenced by various inhibitors and catalysts.
Identification of Inhibitors and Catalysts
Inhibitors: Several compounds can inhibit the formation of N-nitrosamines. These inhibitors generally act by scavenging nitrosating agents, such as nitrous acid (HNO₂), which is formed from nitrite in acidic conditions.
Ascorbic acid (Vitamin C): A well-known inhibitor of nitrosation. It rapidly reduces nitrous acid to nitric oxide (NO), thereby preventing it from reacting with amines to form nitrosamines. nih.gov
α-Tocopherol (Vitamin E): Another antioxidant that can inhibit nitrosation. nih.gov
Phenolic compounds: Caffeic acid and ferulic acid have been shown to inhibit nitrosamine (B1359907) formation. nih.gov
Amino acids: Glycine, lysine, and histidine have demonstrated potential as inhibitors of nitrosamine formation in solution. nih.gov
Catalysts: Certain substances can accelerate the rate of N-nitrosation reactions.
Thiocyanate (SCN⁻): This anion can act as a potent catalyst for nitrosamine formation.
Halide ions: Iodide and bromide ions can also catalyze nitrosation.
Formaldehyde: This aldehyde has been reported to catalyze the nitrosation of some secondary amines.
The presence of these modulators in the local biochemical environment can significantly impact the endogenous synthesis of this compound.
Impact of Dietary Components on Nitrosation Reactions
The endogenous formation of N-nitroso compounds, including this compound, is significantly influenced by dietary intake. The precursors for these reactions, namely nitrite and secondary amines or amides like tryptophol, are readily available in the human diet and can also be formed in the body. nih.gov Tryptophol itself is a minor metabolite of the amino acid tryptophan, and its levels can be influenced by factors such as alcohol consumption. nih.gov The nitrosation reaction is particularly favored in the acidic environment of the stomach. nih.gov However, various dietary components can either promote or inhibit this process.
Key dietary factors that modulate nitrosation reactions include inhibitors such as ascorbic acid (vitamin C) and polyphenols, and promoters like heme iron from red meat. nih.gov These components can alter the chemical environment of the gastrointestinal tract, affecting the availability of nitrosating agents and their interaction with substrates like tryptophol.
Inhibitory Mechanisms of Dietary Components
A primary mechanism by which dietary components inhibit nitrosation is through the chemical reduction of nitrite. Antioxidants, abundant in fruits and vegetables, can convert nitrite (NO₂⁻) into nitric oxide (NO), a less potent nitrosating agent under most physiological conditions. This effectively scavenges the nitrite, making it unavailable for reaction with secondary amines.
Ascorbic Acid (Vitamin C): Ascorbic acid is a well-documented inhibitor of N-nitrosation. nih.gov It rapidly reduces nitrous acid (HNO₂) and other nitrosating species, such as dinitrogen trioxide (N₂O₃), to nitric oxide. nih.gov This reaction is highly efficient in aqueous environments like the stomach. In the absence of lipids, ascorbic acid has been shown to dramatically reduce the formation of various N-nitrosamines. nih.gov For instance, one study demonstrated that ascorbic acid could reduce the formation of N-nitrosodimethylamine by fivefold and virtually eliminate the formation of N-nitrosodiethylamine and N-nitrosopiperidine in an aqueous model system. nih.gov
Polyphenols: These compounds are a diverse group of phytonutrients found in plants, including fruits, vegetables, tea, and wine. Like ascorbic acid, many polyphenols possess potent antioxidant properties and can inhibit nitrosation by reducing nitrite to nitric oxide. Their effectiveness can vary depending on their chemical structure. The presence of multiple hydroxyl groups on their aromatic rings enhances their reducing capacity.
It is important to note that the inhibitory effect of some antioxidants can be influenced by the surrounding food matrix. For example, in the presence of high concentrations of fat, ascorbic acid's role can paradoxically shift from inhibiting to promoting nitrosation. nih.gov This is thought to occur because nitric oxide, produced from the reduction of nitrite by ascorbic acid in the aqueous phase, can diffuse into the lipid phase. In this lipid environment, it can react with oxygen to regenerate nitrosating species, thereby facilitating the formation of N-nitroso compounds. nih.gov
Research Findings on the Impact of Dietary Components
While specific quantitative data on the impact of various dietary components on the formation of this compound is limited in the available scientific literature, the general principles of nitrosation inhibition by antioxidants are well-established and can be extrapolated. The following table summarizes the expected impact of key dietary components on the nitrosation of tryptophol based on their known effects on N-nitrosamine formation in general.
| Dietary Component | Source | Expected Impact on this compound Formation | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | Citrus fruits, berries, leafy greens | Inhibition | Reduces nitrite to nitric oxide, a less potent nitrosating agent. nih.gov |
| Polyphenols (e.g., catechins, quercetin) | Tea, apples, onions, red wine | Inhibition | Act as antioxidants, reducing nitrosating agents. |
| Heme Iron | Red meat | Promotion | Catalyzes the formation of N-nitroso compounds. |
| Nitrate/Nitrite | Processed meats, some vegetables | Promotion | Direct precursor for nitrosating agents. |
Detailed Research Findings
In a study investigating the effect of ascorbic acid in the absence of lipids, the formation of several N-nitrosamines was markedly inhibited. The concentration of N-nitrosodimethylamine (NDMA) was reduced fivefold, and N-nitrosomorpholine (NMOR) formation was reduced by over 1000-fold. The formation of N-nitrosodiethylamine (NDEA) and N-nitrosopiperidine (NPIP) was completely prevented. nih.gov
Conversely, in a dual-phase system containing 10% lipid, the presence of ascorbic acid increased the formation of NDMA, NDEA, and NPIP by approximately 8-fold, 60-fold, and 140-fold, respectively, compared to when ascorbic acid was absent. nih.gov This highlights the critical role of the food matrix in modulating the effects of dietary components on nitrosation.
While direct studies on this compound are scarce, research on the nitrosation of its precursor, tryptophan, provides valuable insights. A study on the N-nitrosation of tryptophan in a simulated gastro-intestinal model demonstrated that various antioxidants, including ascorbic acid, trolox (B1683679) C, β-carotene, chlorogenic acid, and phytic acid, had varying impacts on the extent of N-nitrosation, which was also dependent on the level of iron present. researchgate.net
Theoretical and Computational Research on 1 Nitrosotryptophol
Molecular Modeling and Electronic Structure Studies
Molecular modeling and electronic structure calculations provide fundamental insights into the geometry, stability, and electronic nature of a molecule, which are essential for understanding its chemical behavior.
Conformational Analysis and Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements, known as conformers, possess varying levels of potential energy, which dictates their relative stability. wikipedia.org The most stable conformation, or the global minimum on the potential energy surface, is the one that minimizes steric hindrance and torsional strain. wikipedia.org
For 1-Nitrosotryptophol, conformational flexibility primarily arises from rotation around several key single bonds:
The C-C bond connecting the indole (B1671886) ring to the ethylamino side chain.
The C-C and C-O bonds within the 2-hydroxyethyl side chain.
The N-N bond of the nitroso group.
A thorough conformational analysis would involve systematically rotating these bonds to map the potential energy surface. This process identifies various low-energy conformers, such as staggered conformations (which are generally more stable) and eclipsed conformations (which are higher in energy due to torsional strain). wikipedia.org The relative orientation of the bulky indole ring and the side chain gives rise to anti (180° dihedral angle, most stable) and gauche (60° dihedral angle, less stable) conformers. wikipedia.org Due to the stability of the nitric oxide radical, nitroso compounds tend to have low C–N bond dissociation energies, which also influences their structural properties and stability. researchgate.net Although specific computational studies on the conformational landscape of this compound are not prominent in the literature, these standard analytical methods would be employed to determine its most stable three-dimensional structure.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are indispensable for obtaining accurate information about molecular structures and energies. frontiersin.org Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium-to-large organic molecules like this compound. nih.govfrontiersin.org DFT calculations are used to optimize the molecular geometry, finding the lowest energy structure, and to compute a wide range of molecular properties. frontiersin.org
The application of DFT to this compound would involve:
Geometry Optimization: Starting from an initial guess, the algorithm iteratively adjusts atomic positions to find the structure with the minimum electronic energy.
Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and provide thermodynamic data like Gibbs free energy.
Method Selection: The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G+(d,p)) is critical for accuracy. frontiersin.org
Computational studies on related indole and nitroso compounds have successfully used DFT to rationalize experimental outcomes, such as the regioselectivity of reactions involving indole rings. Such calculations form the basis for all further theoretical analysis, including reactivity prediction and mechanistic simulations.
Evaluation of Electronic Properties and Reactivity Prediction
Once the optimized electronic structure is obtained from DFT calculations, various electronic properties can be analyzed to predict the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). For this compound, the electron-rich indole ring is expected to contribute significantly to the HOMO, while the nitroso group would lower the LUMO energy, making the molecule susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This tool would help identify the most likely sites for interaction with biological molecules like DNA bases, which is consistent with its known mutagenicity. irb.hrnih.gov
Bond Dissociation Energies (BDEs): Nitrosoarenes are known to have C-N bond dissociation energies in the range of 50–60 kcal/mol. researchgate.net N-nitroso compounds have even lower N-N bond dissociation energies. researchgate.net Calculating the BDE for the N-N bond in this compound could provide insight into its potential to act as a nitric oxide (NO) donor, a common mechanism of action for N-nitroso compounds.
These computational descriptors are critical for rationalizing the observed biological activity of this compound and for predicting its behavior in various chemical environments.
Kinetic and Mechanistic Modeling
Computational modeling can elucidate the step-by-step mechanisms of chemical reactions and model their rates under different conditions.
Computational Simulation of Reaction Pathways
Simulating reaction pathways involves identifying the transition state (TS) structures that connect reactants to products and calculating the associated activation energy barriers. frontiersin.org A lower activation energy implies a faster reaction rate. For this compound, computational simulations could explore several key pathways:
Formation Mechanism: Modeling the reaction between tryptophol (B1683683) and a nitrosating agent (such as N₂O₃, formed from nitrite (B80452) in acidic conditions) would clarify the mechanism of its formation. This involves locating the transition state for the electrophilic attack of the nitrosating agent on the indole nitrogen.
Reaction with Biomolecules: Simulating the reaction of this compound with a nucleophilic site on a DNA base (e.g., the N7 of guanine) could reveal the molecular basis of its mutagenicity. irb.hr
Decomposition Pathways: Investigating the thermal or photochemical decomposition of this compound, potentially involving the cleavage of the N-N bond, could explain its stability and reactivity. researchgate.net
DFT calculations have been used to explore the mechanisms of similar reactions, such as the transformation of nitroso compounds into indoles, providing a template for how such pathways in this compound could be investigated. frontiersin.org
Development of Kinetic Models for Endogenous Formation
Kinetic models describe the rate at which a compound is formed. The endogenous formation of N-nitroso compounds typically depends on the concentrations of the precursor amine and the nitrosating agent. Experimental studies on the formation of N-nitrosoproline have established a kinetic model where the rate of formation is proportional to the concentration of the amine (proline) and the square of the nitrite concentration.
This relationship is described by the equation: Rate = k * [Amine] * [Nitrite]²
This second-order dependence on nitrite arises because the active nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from two molecules of nitrous acid (HNO₂). Given that this compound is formed from tryptophol (the amine precursor) and nitrite, it is highly probable that its endogenous formation follows a similar kinetic model. nih.gov The development of a specific kinetic model for this compound would require experimental data on its formation rate under varying pH levels and precursor concentrations. Such a model would be invaluable for assessing the risk associated with its formation in biological systems.
Structure-Activity Relationship (SAR) Studies for Derivatives
Theoretical and computational studies specifically detailing the structure-activity relationships (SAR) of a wide range of this compound derivatives are not extensively represented in publicly accessible research. However, the principles of SAR can be inferred from related nitroso-indoles and other N-nitroso compounds. europa.euontosight.ai SAR studies for such compounds typically focus on how chemical modifications to the core structure influence biological activity, such as mutagenicity or receptor interaction.
Key areas for potential modification on the this compound scaffold would include:
The Indole Ring: Substitution at various positions (e.g., 4, 5, 6, or 7) with electron-donating or electron-withdrawing groups could modulate the electronic properties of the indole system and the N-nitroso group, potentially altering its reactivity and biological interactions.
The Ethyl-Alcohol Side Chain: Modifications to the side chain at the C-3 position, such as altering its length, introducing branching, or changing the terminal functional group (e.g., from an alcohol to an ether or ester), could impact the molecule's polarity, steric profile, and metabolic stability.
General SAR principles for N-nitroso compounds suggest that their biological activity is highly dependent on structural features that influence their metabolic activation and ability to act as alkylating agents. researchgate.net For N-nitroso-indoles, regulatory approaches may use SAR and read-across data from other C-nitro and C-nitroso aromatic compounds to estimate activity in the absence of specific data. europa.eu
A direct comparative study between this compound (NO-Typ) and its structural isomer, 6-nitrotryptophol (B40167) (NO2-Typ), provides significant insight into the impact of the position and nature of the nitrogen-containing substituent on biological activity. Tryptophol can react with nitrite under acidic conditions (pH 3.0) to yield this compound. nih.govresearchgate.net In contrast, the reaction of tryptophol with nitrogen dioxide (NO2) in the absence of nitric oxide (NO) results in the formation of 6-nitrotryptophol. nih.govresearchgate.net
Research has demonstrated that both this compound and 6-nitrotryptophol are directly acting mutagens. nih.govnih.gov In vitro mutagenicity assays using various Salmonella typhimurium tester strains showed that both compounds induce mutations without requiring metabolic activation by rat liver microsomes (S9 fraction). nih.govresearchgate.netirb.hrimrpress.com This indicates that the parent compounds themselves, or their spontaneous degradation products, are capable of interacting with bacterial DNA to cause mutations.
The key structural difference lies in the attachment of the nitrogen group:
This compound: Features a nitroso (-N=O) group attached to the nitrogen atom of the indole ring (an N-nitroso compound).
6-Nitrotryptophol: Features a nitro (-NO2) group attached to a carbon atom at position 6 of the indole ring's benzene (B151609) component (a C-nitro compound).
The finding that both compounds are mutagenic, despite the different locations and oxidation states of the nitrogen group, highlights that the introduction of such functionalities to the tryptophol scaffold can confer genotoxic potential. irb.hrimrpress.com The direct activity of this compound is characteristic of some N-nitroso compounds, while the mutagenicity of C-nitro aromatics like 6-nitrotryptophol often involves intracellular nitroreductase enzymes present in the tester strains.
Table 1: Comparative Mutagenicity of this compound and 6-Nitrotryptophol
| Compound | Structural Class | Mutagenicity Test System | Metabolic Activation (S9) | Result | Reference |
| This compound | N-Nitroso-Indole | Salmonella typhimurium (various strains) | Not Required | Mutagenic | nih.govresearchgate.net |
| 6-Nitrotryptophol | C-Nitro-Indole | Salmonella typhimurium (various strains) | Not Required | Mutagenic | nih.govresearchgate.net |
Future Research Directions and Methodological Advances
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity
The accurate detection and quantification of 1-Nitrosotryptophol, particularly at trace levels in complex biological and environmental matrices, are paramount for risk assessment. Future research is focused on refining analytical techniques to overcome challenges such as low detection limits and matrix interference. fda.govtoxys.com The primary analytical challenges in the analysis of N-nitroso compounds are summarized below.
Table 1: Key Analytical Challenges in N-Nitroso Compound Detection
| Challenge | Description | Potential Solutions |
|---|---|---|
| Low Detection Limits | Regulatory acceptable intake limits for nitrosamines are often in the nanogram range, requiring ultra-sensitive analytical methods. toxys.com | Use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) to achieve required sensitivity. fda.govmdpi.com |
| Matrix Effects | Complex sample matrices (e.g., pharmaceuticals, food, biological fluids) can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov | Advanced sample preparation techniques (e.g., Solid Phase Extraction), use of matrix-matched calibration standards, and stable isotope-labeled internal standards. nih.gov |
| Specificity | Differentiating the target nitrosamine (B1359907) from isobaric compounds (compounds with the same mass) that can cause false positives. nih.gov | High-resolution chromatography (e.g., UPLC) coupled with specific MS/MS transitions or HRMS for accurate mass measurements. mdpi.comusp.org |
| Analyte Stability | Nitrosamines can be susceptible to degradation, particularly photolysis, during sample preparation and analysis. nih.gov | Use of amber glassware, minimizing sample exposure to light, and optimizing extraction conditions to ensure analyte stability. nih.gov |
Advanced hyphenated techniques are at the forefront of addressing these challenges. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone methods for nitrosamine analysis. fda.govnih.gov Future refinements will likely focus on:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide precise mass measurements, which greatly enhances specificity and helps in identifying unknown impurities even in complex samples. mdpi.comusp.org
Tandem Mass Spectrometry (MS/MS): Triple quadrupole and ion trap mass spectrometers offer superior selectivity and reduce interference, making them ideal for trace-level analysis. usp.org Optimizing Multiple Reaction Monitoring (MRM) transitions is crucial for achieving sensitive and accurate quantification. nih.gov
Advanced Sample Preparation: Innovations in sample preparation are critical for removing interfering matrix components and concentrating the analyte. Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) are being optimized for higher recovery and reproducibility. fda.govnih.gov
Integration of Omics Approaches (e.g., Metabolomics, Proteomics) for Pathway Elucidation
Understanding the biological pathways affected by this compound requires a systems-level approach. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful strategy to elucidate its mechanism of action and identify potential biomarkers of exposure or effect.
Untargeted metabolomics, performed using techniques like LC-MS/MS, can identify a wide array of small-molecule metabolites in biological samples (e.g., plasma, urine). nih.govproquest.com This approach can reveal metabolic pathways perturbed by exposure to N-nitroso compounds. For instance, a study on patients with colorectal cancer and exposure to volatile N-nitrosamines identified 132 differential metabolites and highlighted the association with altered hypoxanthine (B114508) and xanthine (B1682287) metabolic pathways. nih.govproquest.com Applying similar methodologies to this compound could uncover its specific metabolic fate and its impact on endogenous metabolic networks. Mass spectrometry-based metabolomics is particularly valuable for providing structural information on potential metabolites. mdpi.com
Proteomics can identify changes in protein expression and post-translational modifications following exposure to a toxicant. This can help pinpoint specific cellular machinery and signaling pathways targeted by this compound. Furthermore, the emerging field of DNA adductomics, which aims to comprehensively identify DNA adducts, could be instrumental in investigating the specific types of DNA damage caused by this compound, providing direct evidence of its genotoxic mechanism. mdpi.com
Advanced In Vitro Model Systems for Mechanistic Studies
While early mutagenicity testing of this compound utilized bacterial systems like Salmonella typhimurium, future mechanistic studies demand more physiologically relevant models that can better predict human responses. nih.gov A significant challenge for in vitro testing of many N-nitrosamines is the requirement for metabolic activation, which is often inefficient in standard cell lines. nih.govnih.gov
Future research will increasingly rely on advanced in vitro models:
Metabolically Competent Human Cell Lines: The human hepatoma HepaRG cell line is a key model as it expresses a wide range of phase I and phase II metabolic enzymes, comparable to primary human hepatocytes. fda.govnih.gov Studies on other nitrosamines have shown that HepaRG cells can be used to evaluate genotoxicity without the need for an external metabolic activation system (like S9 liver extracts). nih.gov
3D Cell Culture Models (Spheroids): Three-dimensional (3D) cell culture models, such as HepaRG spheroids, offer a more in vivo-like cellular architecture and gene expression profile. fda.govusp.org For several nitrosamines, 3D HepaRG spheroids have demonstrated greater sensitivity in detecting genotoxicity (measured by DNA damage and micronucleus formation) compared to conventional 2D monolayer cultures. fda.govusp.orgnih.gov
Engineered Cell Lines: Human cell lines, such as the lymphoblastoid TK6 line, can be genetically engineered to express specific human cytochrome P450 (CYP) enzymes. nih.gov This allows for the investigation of the specific metabolic pathways responsible for the activation of a compound into its genotoxic form. nih.gov
Organ-on-a-Chip (OOC) Models: These microfluidic devices can model complex organ functions and multi-organ interactions, providing a more dynamic and physiologically relevant system to study the toxicity and metabolism of compounds like this compound. nih.gov
Table 2: Comparison of In Vitro Models for Genotoxicity Testing
| Model System | Key Features | Advantages for Nitrosamine Studies | Limitations |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Uses bacteria (e.g., S. typhimurium) to detect gene mutations. nih.gov | Standardized, rapid, and cost-effective for initial screening. dovepress.com | Lacks human-relevant metabolism; prokaryotic system may not reflect mammalian cell responses. |
| 2D Human Cell Cultures (e.g., HepaRG) | Monolayer of human-derived cells with metabolic capacity. nih.gov | Human-relevant genetics and metabolism. nih.gov | Lower metabolic enzyme expression compared to 3D models; less complex cell-cell interactions. fda.gov |
| 3D Human Cell Spheroids (e.g., HepaRG) | Self-assembled aggregates of cells creating a 3D microenvironment. usp.org | Higher expression of metabolic enzymes; more sensitive detection of genotoxicity. fda.govusp.org | More complex culture requirements; potential for nutrient/oxygen gradients. |
| CYP-Transduced Cell Lines (e.g., TK6) | Human cells engineered to express specific metabolic enzymes. nih.gov | Allows for the study of specific enzyme pathways in bioactivation. nih.gov | May not represent the full metabolic profile of primary tissues. |
Development of High-Throughput Screening for Biological Interactions
To efficiently assess the biological activity of this compound and related compounds, or to screen for potential inhibitors of its formation or genotoxicity, high-throughput screening (HTS) methodologies are essential. nih.gov HTS assays enable the rapid testing of thousands of chemicals for specific biological responses. researchgate.net
Future directions in this area involve the adaptation of genotoxicity assays to HTS formats:
Miniaturized Ames Tests: Versions of the Ames test have been developed in 96- or 384-well plate formats, using colorimetric or bioluminescent readouts to increase throughput. dovepress.comdovepress.com
Reporter-Based Assays: Mammalian cell lines can be engineered with reporter genes (e.g., Green Fluorescent Protein, GFP) linked to DNA damage response pathways. toxys.com The ToxTracker assay is an example that uses a panel of GFP-based reporters to provide mechanistic insight into the type of genotoxicity induced. toxys.com
Transcriptomic Biomarkers: HTS can be coupled with toxicogenomics. Assays like the TGx-DDI Plexset use a validated gene expression biomarker (a panel of genes responsive to DNA damage) to screen for genotoxicity. nih.gov This approach can be highly automated and provides mechanistic information based on the gene expression signature. nih.gov
These HTS approaches can be applied not only to assess the genotoxicity of this compound itself but also to screen compound libraries for molecules that might modulate its activity or formation, aiding in the development of mitigation strategies.
Application of Research Synthesis Methodologies
As research on this compound and related compounds expands, robust methods for synthesizing the evidence are crucial for informing risk assessment and guiding future research priorities.
Systematic reviews and meta-analyses are powerful tools for quantitatively integrating evidence from multiple studies. mdpi.com For N-nitroso compounds, these methods have been used to investigate the association between dietary exposure and the risk of various cancers. For example, a meta-analysis of 40 articles found that higher dietary intake of nitrite (B80452) was associated with an increased risk of gastric and esophageal cancer, while higher intake of N-nitrosodimethylamine (NDMA) was linked to an increased risk of colorectal cancer. mdpi.comresearchgate.netnih.gov Such analyses provide a higher level of evidence by pooling data and improving statistical power. As more studies on this compound become available, these methodologies will be essential for summarizing its potential health risks.
Qualitative data synthesis involves the integration of findings from diverse study types (e.g., in vitro, in vivo, epidemiological, mechanistic) to build a comprehensive understanding or conceptual model of a toxicological problem. This approach is not focused on a single quantitative estimate but rather on explaining mechanisms, identifying patterns, and highlighting knowledge gaps. For this compound, qualitative synthesis could be used to integrate findings from mutagenicity assays, advanced cell model studies, and analytical chemistry to develop a coherent model of its pathway from formation in food or in vivo to its ultimate interaction with cellular macromolecules like DNA. This conceptual development is critical for designing targeted and impactful future research.
Table of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | NO-Typ; 2-(1-nitroso-1H-indol-3-yl)ethan-1-ol |
| Tryptophol (B1683683) | Typ |
| N-nitrosodimethylamine | NDMA |
| N-nitrosodiethylamine | NDEA |
| N-nitrosopyrrolidine | NPYR |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-Nitrosotryptophol?
- Methodological Answer : Synthesis typically involves nitrosation of tryptophol using sodium nitrite under acidic conditions (e.g., HCl). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure reaction conditions are optimized to avoid byproducts like 6-nitrosotryptophol, which may co-elute in chromatographic analyses .
Q. What in vitro assays are recommended for initial screening of this compound’s mutagenic potential?
- Methodological Answer : Use the Ames test (Salmonella typhimurium TA98 and TA100 strains) with and without metabolic activation (e.g., S9 liver homogenate) to assess frameshift and base-pair mutations. Complement this with the comet assay on human lymphocytes to detect DNA strand breaks at doses of 0.25–2.00 mmol L⁻¹. Note that discrepancies may arise between bacterial and mammalian systems due to differences in metabolic pathways .
Q. How can researchers validate the purity of this compound for reproducible experiments?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against a certified standard.
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues or decomposition products .
Advanced Research Questions
Q. How can contradictions in mutagenicity data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., mutagenicity in Salmonella but not in human lymphocytes) may stem from metabolic differences or assay sensitivity. To address this:
- Comparative Studies : Test the compound in parallel using Ames test, micronucleus assay, and γH2AX foci formation assay (for double-strand breaks).
- Metabolic Profiling : Use LC-MS to identify reactive intermediates (e.g., nitroso radicals) generated in bacterial vs. mammalian systems.
- Dose-Response Analysis : Evaluate thresholds for cytotoxicity vs. genotoxicity to rule out false negatives in high-dose assays .
Q. What experimental designs are optimal for elucidating this compound’s apoptotic mechanisms in leukemic cells?
- Methodological Answer :
- Flow Cytometry : Use Annexin V/PI staining on U937 cells to quantify apoptosis at 24–48 hr exposures.
- Caspase Activity Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC).
- Transcriptomic Profiling : Perform RNA-seq to identify dysregulated pathways (e.g., Bcl-2 family proteins). Include controls for ROS generation, as nitroso compounds may induce oxidative stress .
Q. How can researchers standardize protocols for detecting this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method:
- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).
- Chromatography : Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for baseline separation from tryptophol and nitrosation byproducts.
- Quantification : Use deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For comet assay data, employ non-parametric tests (e.g., Kruskal-Wallis) due to skewed distributions of tail moment values .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis and assay procedures in supplementary materials, including raw NMR/MS data.
- Batch-to-Batch Consistency : Report purity metrics (HPLC, elemental analysis) for each compound batch.
- Open Data : Share dose-response curves and statistical code via repositories like Zenodo or Figshare .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
